molecular formula C17H15BrN2O2 B2537566 3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899784-13-5

3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2537566
CAS RN: 899784-13-5
M. Wt: 359.223
InChI Key: JXCLGMHQCOWAKU-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H15BrN2O2 and its molecular weight is 359.223. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Intramolecular Transformations

The compound is notably involved in the synthesis and intramolecular conversion processes. For instance, it is formed through the Biginelli reaction, involving 5-R-salicylic aldehydes with nitroacetone and urea, resulting predominantly in specific diastereomers. Notably, in solutions like DMF and DMSO, these diastereomers exhibit the tendency for oxadiazocine ring opening, setting a dynamic equilibrium with other chemical species (Sedova et al., 2014).

Chemical Structure and Analysis

In the realm of crystallography and molecular structure analysis, this compound and its derivatives have been subjects of interest. Detailed analyses, including Hirshfeld surface analysis, have been conducted to understand their intricate crystal structures and intermolecular interactions, which are crucial for predicting and tailoring their physical and chemical properties (Gumus et al., 2019).

Green Chemistry and Eco-Friendly Synthesis

In an innovative approach to synthesis, the compound has been involved in green chemistry initiatives. For example, Averrhoa bilimbi extract, an eco-friendly and non-toxic acidic catalytic medium, has been used for Biginelli-like synthesis involving this compound, highlighting the move towards more environmentally conscious chemical synthesis methods (Patil et al., 2021).

Biological Properties and Antimicrobial Activity

Interestingly, derivatives of this compound have been synthesized and evaluated for various biological activities, such as antimicrobial properties. This includes the synthesis and biological evaluation of analogs for their activities against different bacterial strains, indicating the potential of these compounds in medical and pharmacological applications (Lee et al., 2010).

properties

IUPAC Name

10-(3-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCLGMHQCOWAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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